molecular formula C11H12N2S B2443940 5-[(2-Methylphenyl)methyl]-1,3-thiazol-2-amine CAS No. 926246-11-9

5-[(2-Methylphenyl)methyl]-1,3-thiazol-2-amine

Cat. No.: B2443940
CAS No.: 926246-11-9
M. Wt: 204.29
InChI Key: HVBQNABRJKMLAU-UHFFFAOYSA-N
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Description

5-[(2-Methylphenyl)methyl]-1,3-thiazol-2-amine is a heterocyclic compound that contains a thiazole ring. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 5-[(2-Methylphenyl)methyl]-1,3-thiazol-2-amine can be achieved through the Hantzsch thiazole synthesis. This method involves the reaction of a substituted thiourea with α-halo ketones in the presence of a green solvent like ethanol . The reaction conditions typically include refluxing the mixture for several hours to ensure complete conversion of the reactants to the desired thiazole derivative.

Chemical Reactions Analysis

5-[(2-Methylphenyl)methyl]-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-[(2-Methylphenyl)methyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. Thiazole derivatives are known to inhibit enzymes and interfere with cellular processes, leading to their biological effects . The exact molecular targets and pathways involved depend on the specific application and the structure of the thiazole derivative.

Comparison with Similar Compounds

5-[(2-Methylphenyl)methyl]-1,3-thiazol-2-amine can be compared with other thiazole derivatives, such as:

Properties

IUPAC Name

5-[(2-methylphenyl)methyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-8-4-2-3-5-9(8)6-10-7-13-11(12)14-10/h2-5,7H,6H2,1H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVBQNABRJKMLAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2=CN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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